1-(Ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylicacid
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Overview
Description
1-(Ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes both ethoxycarbonyl and carboxylic acid functional groups
Preparation Methods
The synthesis of 1-(ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of a suitable cyclopentene derivative with ethyl chloroformate in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(Ethoxycarbonyl)-3,4-dimethylcyclopent-3-ene-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentene derivatives: These compounds share the cyclopentene ring structure but differ in functional groups.
Carboxylic acids: Compounds with similar carboxylic acid groups but different ring structures.
Ethoxycarbonyl derivatives: Compounds with the ethoxycarbonyl group attached to different core structures
Properties
IUPAC Name |
1-ethoxycarbonyl-3,4-dimethylcyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-15-10(14)11(9(12)13)5-7(2)8(3)6-11/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQMBMUYHTTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(C1)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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